5.2-Fold Improvement in SLC26A6 Inhibitory Potency Over the Initial Hit Compound PAT1inh-A01
PAT1inh-A0030 demonstrates a 5.2-fold increase in SLC26A6 inhibitory potency compared to its predecessor, PAT1inh-A01, the initial hit from the same isoxazolopyrimidine chemical series. PAT1inh-A0030 was identified as the most potent analog from a SAR campaign of 377 compounds, achieving an IC₅₀ of 1.0 μM [1]. In contrast, PAT1inh-A01 exhibits a significantly higher IC₅₀ of 5.2 μM, a level of potency that was deemed insufficient to warrant further preclinical development [1].
| Evidence Dimension | SLC26A6 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.0 μM |
| Comparator Or Baseline | PAT1inh-A01 (isoxazolopyrimidine hit compound): IC₅₀ = 5.2 μM |
| Quantified Difference | 5.2-fold more potent |
| Conditions | Cell-based fluorescence assay measuring SLC26A6-mediated I⁻/Cl⁻ exchange |
Why This Matters
This improvement moves the compound from an ineffective hit to a viable tool compound, enabling in vivo proof-of-concept studies.
- [1] Chu T, Karmakar J, Haggie PM, Tan JA, Master R, Ramaswamy K, Verkman AS, Anderson MO, Cil O. Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders. RSC Med Chem. 2023 Sep 14;14(11):2342-2347. doi: 10.1039/d3md00302g. View Source
